Benzoic acid, 2-iodosyl-4-nitro-
Overview
Description
Benzoic acid, 2-iodosyl-4-nitro- is an organic compound characterized by the presence of both an iodosyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodosyl-4-nitrobenzoic acid typically involves the nitration of 2-iodobenzoic acid followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The subsequent oxidation step converts the iodo group to an iodosyl group, often using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods: While specific industrial production methods for 2-iodosyl-4-nitrobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-iodosyl-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The iodosyl group can participate in oxidation reactions, acting as an oxidizing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenation agents, nitrating mixtures.
Major Products:
Oxidation: Formation of iodyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
Benzoic acid, 2-iodosyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Potential use in biochemical assays to study oxidative stress and related pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-iodosyl-4-nitrobenzoic acid primarily involves its ability to act as an oxidizing agent. The iodosyl group can transfer oxygen atoms to various substrates, facilitating oxidation reactions. The nitro group, on the other hand, can undergo reduction, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
2-Iodosylbenzoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Similar structure but lacks the iodosyl group.
2-Iodyl-4-nitrobenzoic acid: An oxidized form of 2-iodosyl-4-nitrobenzoic acid.
Uniqueness: Benzoic acid, 2-iodosyl-4-nitro- is unique due to the presence of both the iodosyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-iodosyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO5/c10-7(11)5-2-1-4(9(13)14)3-6(5)8-12/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADTBVXQIPLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395415 | |
Record name | Benzoic acid, 2-iodosyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112391-34-1 | |
Record name | Benzoic acid, 2-iodosyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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